molecular formula C15H17N3O2S B028179 Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate CAS No. 100973-67-9

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B028179
CAS No.: 100973-67-9
M. Wt: 303.4 g/mol
InChI Key: JUVBOQHAEZDXDP-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate is a complex organic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable pyrimidine derivative, followed by the introduction of the ethyl ester and methylthio groups under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the ester group.

    Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as heat resistance and mechanical strength.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The pyrimidine core can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(methylthio)pyrimidine-5-carboxylate
  • Benzylamino-pyrimidine derivatives
  • Methylthio-pyrimidine derivatives

Uniqueness

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the benzylamino and methylthio groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a pyrimidine core, a benzylamino group, and a methylthio substituent. The structural formula can be represented as:

C16H19N3O2SC_{16}H_{19}N_{3}O_{2}S

This unique combination of functional groups contributes to its diverse biological activities.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer progression and microbial resistance. For instance, it may interact with transcription factors such as AP-1 and NF-kappaB, which are crucial in inflammatory responses and oncogenesis.
  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties, making it a candidate for further exploration in treating infections caused by resistant strains .
  • Anticancer Properties : this compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism may involve inducing apoptosis or inhibiting cell proliferation through pathways associated with key regulatory proteins .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results are summarized in the table below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound possesses moderate to strong antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound on various human cancer cell lines. The results are detailed in the following table:

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)10.5Induction of apoptosis
A549 (lung)8.3Cell cycle arrest at G2/M phase
DU-145 (prostate)12.0Inhibition of proliferation

The IC50 values indicate that the compound is particularly effective against A549 and MCF-7 cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrimidine derivatives known for their biological activities. A comparison is provided below:

Compound NameStructural FeaturesNotable Activities
Ethyl 4-(methylthio)pyrimidine-5-carboxylateMethylthio group onlyAntioxidant, anti-inflammatory
Benzylamine derivativesVarying amine substitutionsAnticancer, antimicrobial
Methylthio-pyrimidine derivativesMethylthio group + pyrimidine coreAntiviral, antiulcer

The unique combination of both benzylamino and methylthio groups in this compound enhances its reactivity and broadens its potential applications compared to similar compounds.

Case Studies

Recent studies have explored the therapeutic potential of this compound in various contexts:

  • Anticancer Study : A study published in MDPI highlighted that this compound exhibited significant growth inhibition in MCF-7 cells compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Study : Research conducted on its antibacterial properties revealed that it effectively inhibited biofilm formation in Staphylococcus aureus, indicating its potential use in treating chronic infections .

Properties

IUPAC Name

ethyl 4-(benzylamino)-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-3-20-14(19)12-10-17-15(21-2)18-13(12)16-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVBOQHAEZDXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NCC2=CC=CC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304291
Record name ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100973-67-9
Record name ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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